molecular formula C12H14O4 B1586726 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone CAS No. 3098-67-7

1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone

Cat. No. B1586726
CAS RN: 3098-67-7
M. Wt: 222.24 g/mol
InChI Key: NSPIPHLQGRBQKJ-UHFFFAOYSA-N
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Description

1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone is a chemical compound with the CAS Number: 3098-67-7 . It has a molecular weight of 222.24 . The IUPAC name for this compound is 1,1’- (4,6-dimethoxy-1,3-phenylene)diethanone .


Molecular Structure Analysis

The InChI code for 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone is 1S/C12H14O4/c1-7(13)9-5-10(8(2)14)12(16-4)6-11(9)15-3/h5-6H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone is a powder at room temperature .

Scientific Research Applications

  • Structural Chemistry

    • Summary of Application : The compound “1-(5-Acetyl-2,4-dihydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one” is a furanyl analogue of acetyl dihydroxychalcone. It provides a convenient model for studying the properties of intramolecular H-bonds .
    • Methods of Application : Quantum chemistry studies were conducted on various tautomeric/rotameric forms of the furanyl analogues of acetyl dihydroxychalcone .
    • Results : The studies showed that the thermodynamically most stable molecules are planar. In the crystalline solid phase, both molecules are more or less non-planar .
  • Pharmaceutical Chemistry

    • Summary of Application : 1,4-Dihydropyridines, which are related to “1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone”, exhibit various kinds of pharmaceutical activity .
    • Methods of Application : Novel derivatives of 1,4-dihydropyridine were synthesized based on the reactions of furaldehydes with acetylacetone .
    • Results : The results of this research were not provided in the source .
  • Chemical Structure and Properties
    • Summary of Application : “1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.237 . It’s also known by other names such as “2,5-Dimethoxyacetophenone”, “2’,5’-Dimethoxyacetophenone”, “2-Acetyl-1,4-dimethoxybenzene”, and "2,5-Dihydroxyacetophenone, dimethyl ether" .
    • Methods of Application : This compound is used for research purposes .
    • Results : The specific results or outcomes obtained from the use of this compound in research were not provided in the sources I found .
  • Chemical Structure and Properties
    • Summary of Application : “1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.237 . It’s also known by other names such as “2,5-Dimethoxyacetophenone”, “2’,5’-Dimethoxyacetophenone”, “2-Acetyl-1,4-dimethoxybenzene”, and "2,5-Dihydroxyacetophenone, dimethyl ether" .
    • Methods of Application : This compound is used for research purposes .
    • Results : The specific results or outcomes obtained from the use of this compound in research were not provided in the sources I found .

Safety And Hazards

This compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(5-acetyl-2,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-7(13)9-5-10(8(2)14)12(16-4)6-11(9)15-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPIPHLQGRBQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374135
Record name 1,1'-(4,6-Dimethoxy-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone

CAS RN

3098-67-7
Record name 1,1'-(4,6-Dimethoxy-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3098-67-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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